Cyclic GMP (sodium) Cyclic GMP (sodium)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14594313
InChI: InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5?,6+,9-;/m1./s1
SMILES:
Molecular Formula: C10H11N5NaO7P
Molecular Weight: 367.19 g/mol

Cyclic GMP (sodium)

CAS No.:

Cat. No.: VC14594313

Molecular Formula: C10H11N5NaO7P

Molecular Weight: 367.19 g/mol

* For research use only. Not for human or veterinary use.

Cyclic GMP (sodium) -

Specification

Molecular Formula C10H11N5NaO7P
Molecular Weight 367.19 g/mol
IUPAC Name sodium;9-[(4aR,6R,7aR)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one
Standard InChI InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5?,6+,9-;/m1./s1
Standard InChI Key KMPIYXNEROUNOG-CODPYOKSSA-M
Isomeric SMILES C1[C@@H]2[C@@H](C([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+]
Canonical SMILES C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+]

Introduction

Chemical Identity and Structural Properties of Cyclic GMP Sodium

Cyclic GMP sodium, systematically named guanosine 3',5'-cyclic monophosphate sodium salt, is a nucleotide derivative with the molecular formula C10H11N5NaO7P\text{C}_{10}\text{H}_{11}\text{N}_5\text{NaO}_7\text{P} and a molecular weight of 367.19 g/mol . Its structure consists of a guanine base linked to a ribose sugar, where the phosphate group forms a cyclic ester bond between the 3' and 5' hydroxyl groups (Fig. 1). The sodium ion neutralizes the negative charge on the phosphate moiety, enhancing the compound’s solubility in aqueous environments .

Stereochemical Configuration

The cyclic phosphate group introduces rigidity into the molecule, constraining the ribose ring into a specific conformation. This stereochemical arrangement is critical for its interaction with effector proteins such as protein kinase G (PKG) and cyclic nucleotide-gated (CNG) channels . The sodium salt form ensures stability under physiological pH conditions, making it suitable for experimental and therapeutic applications .

Biochemical Mechanisms: Cyclic GMP Sodium as a Second Messenger

Cyclic GMP sodium operates as a second messenger by relaying extracellular signals to intracellular targets. Its synthesis is catalyzed by guanylyl cyclases (GCs), which convert GTP to cyclic GMP in response to stimuli such as nitric oxide (NO) or natriuretic peptides .

Activation of Protein Kinase G

Upon binding to PKG, cyclic GMP sodium induces a conformational change that activates the kinase’s enzymatic activity. This process triggers phosphorylation of downstream targets, including myosin phosphatase, leading to smooth muscle relaxation and vasodilation . For instance, in vascular endothelial cells, NO-stimulated cyclic GMP synthesis reduces blood pressure by decreasing arterial resistance .

Modulation of Ion Channels

Cyclic GMP sodium directly regulates ion channel activity, particularly in sensory systems. In gecko photoreceptors, intracellular injection of cyclic GMP sodium increases sodium conductance, depolarizing the cell membrane and mimicking the effects of light exposure . This phenomenon is abolished in sodium-free solutions, confirming sodium’s role as the primary charge carrier . Such findings underscore cyclic GMP sodium’s importance in phototransduction and neuronal signaling.

Physiological Roles and Research Findings

Fractional Excretion and Clearance

Despite these associations, no significant link was found between fractional excretion of cyclic GMP sodium and urinary sodium output . This paradox implies that cyclic GMP sodium’s renal actions may involve indirect pathways, such as modulation of tubular responsiveness to aldosterone or angiotensin II.

Photoreceptor Function and Visual Signaling

In gecko retinas, iontophoretic injection of cyclic GMP sodium induces prolonged depolarization by opening sodium channels in photoreceptor outer segments . This response is specific to cyclic GMP sodium, as neither 5'-GMP nor cyclic AMP elicits similar effects . The depolarization magnitude correlates with extracellular sodium concentration, highlighting the compound’s role in converting light signals into electrical responses .

Comparative Analysis with Related Nucleotides

Specificity Over Cyclic AMP

Cyclic GMP sodium exhibits distinct functional properties compared to cyclic AMP. For example, in gecko photoreceptors, repolarization following cyclic GMP sodium injection occurs 16 times faster than with cyclic AMP, attributed to phosphodiesterase’s higher affinity for cyclic GMP . This specificity ensures precise temporal control over signaling events.

Structural Analogues and Derivatives

The 2',3'-cyclic GMP sodium isomer (PubChem CID 136666649) differs from the 3',5' form in phosphate ring size and biological activity . While 3',5'-cyclic GMP sodium is a established second messenger, 2',3'-cyclic GMP sodium is primarily a RNA degradation intermediate with limited signaling roles .

Clinical and Therapeutic Implications

Diagnostic Applications

Urinary cyclic GMP sodium levels serve as biomarkers for renal dysfunction and diabetes. Elevated excretion rates correlate with glomerular hyperfiltration and early diabetic nephropathy, offering a non-invasive diagnostic tool .

Pharmacological Targeting

Drugs enhancing cyclic GMP sodium signaling, such as NO donors and GC stimulators, are used to treat hypertension and angina. Conversely, phosphodiesterase-5 inhibitors (e.g., sildenafil) prolong cyclic GMP sodium’s vasodilatory effects, demonstrating its therapeutic versatility .

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